molecular formula C16H16Cl2N2O2S B2372569 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide CAS No. 1421457-20-6

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2372569
CAS No.: 1421457-20-6
M. Wt: 371.28
InChI Key: NPCWAEUSDOWMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound designed for research and development purposes. Its structure incorporates several pharmacologically significant motifs, including a morpholine ring, a 3,5-dichlorophenyl group, and a thiophene methyl carboxamide moiety. The morpholine ring is a common feature in medicinal chemistry, often used to enhance solubility and metabolic stability . The 3,5-dichlorophenyl substitution pattern is found in compounds with various biological activities, and the thiophene heterocycle is a privileged scaffold in drug discovery, present in agents with anticonvulsant, antinociceptive, and antineoplastic properties . Research into analogous compounds containing morpholine carboxamide structures has shown potential in the inhibition of cysteine proteases, such as deubiquitinating enzymes (DUBs) . DUBs, including USP7, are involved in critical cellular processes like the regulation of tumor suppressor proteins, and their inhibition presents a promising strategy in anti-neoplastic therapeutics . Furthermore, thiophene-carboxamide hybrids have been investigated as potent and selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a target for treating conditions like dry eye disease . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S/c17-12-6-11(7-13(18)8-12)15-10-20(3-4-22-15)16(21)19-9-14-2-1-5-23-14/h1-2,5-8,15H,3-4,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCWAEUSDOWMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC=CS2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dichlorophenyl-Containing Precursors

The 2-(3,5-dichlorophenyl)morpholine core is synthesized via cyclocondensation of 3,5-dichlorophenylglycidol with 2-aminoethanol under acidic conditions. The epoxide ring-opening mechanism facilitates nucleophilic attack by the amine, followed by intramolecular cyclization to form the morpholine ring. Key parameters include:

Parameter Condition Yield Purity Source
Temperature 80–100°C 68% >95%
Catalyst p-Toluenesulfonic acid (10 mol%)
Solvent Toluene

This method offers moderate yields due to competing side reactions but ensures regioselective incorporation of the 3,5-dichlorophenyl group at the morpholine’s 2-position.

Mannich Reaction for Morpholine Ring Assembly

An alternative route employs a Mannich reaction between 3,5-dichlorobenzaldehyde, formaldehyde, and 2-aminoethanol in ethanol. The iminium intermediate undergoes cyclization to form the morpholine skeleton:

$$
\text{3,5-Dichlorobenzaldehyde} + \text{HCHO} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \rightarrow \text{2-(3,5-Dichlorophenyl)morpholine} + \text{H}2\text{O}
$$

Parameter Condition Yield Purity Source
Temperature Reflux (78°C) 72% 90%
Reaction Time 12 h
Work-up Column chromatography (SiO₂)

This method provides higher regioselectivity but requires stringent control over stoichiometry to minimize polymeric byproducts.

Carboxamide Formation at Morpholine’s 4-Position

Acyl Chloride-Mediated Amide Coupling

The morpholine-4-carboxylic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with thiophen-2-ylmethylamine:

$$
\text{2-(3,5-Dichlorophenyl)morpholine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{Thiophen-2-ylmethylamine}} \text{Target compound}
$$

Parameter Condition Yield Purity Source
Acyl Chloride Temp 0–5°C (to prevent decomposition) 85% 98%
Coupling Base Triethylamine (2 eq)
Solvent Dichloromethane

This method is efficient but requires careful handling of moisture-sensitive intermediates.

Coupling Reagent-Assisted Amide Synthesis

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents avoids acyl chloride formation:

$$
\text{2-(3,5-Dichlorophenyl)morpholine-4-carboxylic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Thiophen-2-ylmethylamine}} \text{Target compound}
$$

Parameter Condition Yield Purity Source
Coupling Agent EDC (1.2 eq), HOBt (1.1 eq) 89% 97%
Reaction Time 24 h at 25°C
Solvent Dimethylformamide (DMF)

This approach minimizes side reactions and is scalable for industrial production.

Thiophen-2-ylmethylamine Synthesis

Reduction of Thiophene-2-carbonitrile

Thiophen-2-ylmethylamine is synthesized via LiAlH₄ reduction of thiophene-2-carbonitrile:

$$
\text{Thiophene-2-carbonitrile} + \text{LiAlH}4 \rightarrow \text{Thiophen-2-ylmethylamine} + \text{NH}3
$$

Parameter Condition Yield Purity Source
Temperature Reflux in tetrahydrofuran (THF) 78% 95%
Work-up Acid-base extraction

Gabriel Synthesis from Thiophene-2-ylmethyl Bromide

Alternative synthesis involves phthalimide protection followed by deprotection:

$$
\text{Thiophene-2-ylmethyl bromide} + \text{Phthalimide} \rightarrow \text{N-(Thiophen-2-ylmethyl)phthalimide} \xrightarrow{\text{Hydrazine}} \text{Thiophen-2-ylmethylamine}
$$

Parameter Condition Yield Purity Source
Reaction Time 6 h 82% 93%
Solvent Ethanol

Integrated Synthesis Routes

One-Pot Morpholine Ring and Amide Formation

A streamlined method combines morpholine ring synthesis and amide coupling in a single pot:

  • Cyclocondensation of 3,5-dichlorophenylglycidol with 2-aminoethanol.
  • In situ activation of the carboxylic acid using T3P® (propylphosphonic anhydride).
  • Direct coupling with thiophen-2-ylmethylamine.
Parameter Condition Yield Purity Source
Catalyst T3P® (50% in ethyl acetate) 76% 96%
Temperature 80°C

This method reduces purification steps but demands precise stoichiometric control.

Solid-Phase Mechanochemical Synthesis

Emerging mechanochemical techniques avoid solvents by using ball milling:

$$
\text{2-(3,5-Dichlorophenyl)morpholine-4-carboxylic acid} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{Mechanical grinding}} \text{Target compound}
$$

Parameter Condition Yield Purity Source
Grinding Time 30 min 65% 90%
Additive SiO₂ (to enhance reactivity)

While environmentally friendly, yields are suboptimal compared to solution-phase methods.

Analytical and Optimization Insights

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acyl Chloride Route 85 98 High Moderate
EDC/HOBt Coupling 89 97 High Low
One-Pot Synthesis 76 96 Moderate High
Mechanochemical 65 90 Low High

Critical Challenges

  • Regioselectivity : Competing substitution at morpholine’s 3-position necessitates careful catalyst selection.
  • Purification : Silica gel chromatography is required to separate unreacted thiophen-2-ylmethylamine.
  • Moisture Sensitivity : Acyl chloride intermediates degrade rapidly, demanding anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide with structurally or functionally related compounds, based on the provided evidence and extrapolated

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications Key Differences
This compound Morpholine 3,5-Dichlorophenyl, thiophen-2-ylmethyl 382.27 Hypothesized kinase inhibition Unique combination of dichlorophenyl and thiophene groups; no direct analogs cited.
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorine at C3, phenyl group 257.67 Monomer for polyimide synthesis Lacks morpholine ring; smaller molecular weight; industrial polymer applications.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine-sulfonamide Bromo-pyrimidine, morpholine, sulfonamide ~600 (estimated) Not explicitly stated (likely medicinal) Larger and more complex structure; bromine and sulfonamide groups enhance reactivity.

Structural and Functional Analysis:

Core Backbone :

  • The target compound’s morpholine ring contrasts with the phthalimide core in and the pyrimidine-sulfonamide system in . Morpholine derivatives are often prioritized for drug design due to their favorable pharmacokinetic properties (e.g., solubility, metabolic resistance) compared to phthalimides, which are more rigid and less bioavailable .

The pyrimidine-sulfonamide analog () likely targets enzymes like carbonic anhydrase or tyrosine kinases due to its sulfonamide and heterocyclic motifs.

Biological Activity

2-(3,5-Dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a compound with potential therapeutic applications, particularly in oncology. Its structure includes a morpholine ring, which is significant in medicinal chemistry for its ability to interact with various biological targets.

The molecular formula of the compound is C15H14Cl2N2O2SC_{15}H_{14}Cl_{2}N_{2}O_{2}S with a molecular weight of 357.3 g/mol. The compound's structure can be represented by the following SMILES notation: O=C(Nc1cccs1)N1CCOC(c2cc(Cl)cc(Cl)c2)C1 .

The biological activity of this compound has been linked to its interaction with various cellular receptors and enzymes. Morpholine derivatives are known to exhibit affinity towards sigma receptors, which play a role in modulating neurotransmitter release and have implications in cancer therapy .

Biological Activity and Efficacy

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed promising results in inhibiting the growth of human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC50 values in the micromolar range .
  • Apoptosis Induction : Flow cytometry assays indicated that this compound can induce apoptosis in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism
CEM-130.65Apoptosis induction
MDA-MB-2312.41Cell cycle arrest at G0-G1 phase
MCF-70.65Increased p53 expression
U-9371.00Caspase activation

Case Studies

In a recent case study involving the administration of related morpholine compounds, researchers observed a significant reduction in tumor size among subjects treated with doses exceeding 4.3 GBq. The study highlighted the potential for these compounds to enhance survival rates beyond two years in certain patient cohorts .

Another study focused on the selective inhibition of carbonic anhydrases (CA), where related compounds demonstrated effective inhibition at nanomolar concentrations, suggesting potential applications in targeting tumor-associated carbonic anhydrases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Couple 3,5-dichlorophenylacetic acid with morpholine-4-carbonyl chloride to form the morpholine-4-carboxamide backbone. Optimize coupling using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
  • Step 2 : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution. Use potassium carbonate as a base in DMF (dimethylformamide) at 60–80°C for 12–24 hours .
  • Yield Optimization : Purify intermediates via column chromatography (eluent: hexane/ethyl acetate gradient) and confirm purity by TLC (Rf ~0.3–0.5) .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Assign peaks for the morpholine ring (δ ~3.5–4.0 ppm for N–CH2), thiophene protons (δ ~6.8–7.5 ppm), and dichlorophenyl protons (δ ~7.2–7.4 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with an error margin <5 ppm .
  • X-ray Crystallography : Resolve the chair conformation of the morpholine ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize:

  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility Assessment : Measure logP values using shake-flask methods in octanol/water systems to guide formulation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Pd-BINAP complexes) to control stereochemistry at the morpholine ring’s C2 position .
  • Temperature Effects : Lower temperatures (0–5°C) favor kinetic control, reducing racemization during amide bond formation .
  • Data Contradiction Analysis : If unexpected stereoisomers arise, compare NOESY NMR data with computational models (DFT calculations) to identify competing pathways .

Q. What computational tools predict metabolic stability and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer :

  • In Silico Modeling : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic half-life. Focus on AO-mediated oxidation by analyzing electron-deficient aromatic regions (e.g., thiophene ring) .
  • Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC-MS/MS metabolite identification .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in morpholine) by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD3-morpholine) to simplify overlapping proton signals .
  • Comparative Analysis : Cross-check with crystallographic data (e.g., bond lengths and angles) to validate assignments .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acyl chloride formation) to enhance reproducibility .
  • Design of Experiments (DoE) : Use factorial designs (e.g., varying solvent polarity, catalyst loading) to identify critical parameters. For example, increasing DMF volume by 20% improves thiophene coupling efficiency by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.